2-(2-Methoxyphenoxy)-1-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)ethanone
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Overview
Description
The compound “2-(2-Methoxyphenoxy)-1-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)ethanone” is a chemical compound with a complex structure. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a compound can be determined by various methods, including X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, the specific molecular structure analysis for this compound is not available in the searched resources .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, and solubility. Unfortunately, the specific physical and chemical properties for this compound are not available in the searched resources .Scientific Research Applications
Synthesis and Related Studies
- The compound is involved in the synthesis of various substances related to iloperidone, an antipsychotic agent. This includes the synthesis of related substances such as 1,1'-[1,3-propanediylbis[oxy(3-methoxy-1,4-phenylene)]]bis-ethanone and others, confirming their structures through mass spectrometry, NMR, and other techniques (Wang Jiangxi, 2014).
Antimicrobial Applications
- Thiazoles and their derivatives, which are structurally related to the compound , have been explored for antimicrobial activities. These compounds have shown potential against bacterial and fungal strains, suggesting their significance in developing new antimicrobial agents (Wagnat W. Wardkhan et al., 2008).
Catalytic Applications
- The compound's related structure, involving benzo[d]thiazol-2-yl and piperidine components, is used in catalysis. For example, molybdenum(VI) complexes with thiazole-hydrazone ligands have been encapsulated in zeolite Y, showing efficient catalytic activity for oxidation reactions (M. Ghorbanloo, Ali Maleki Alamooti, 2017).
Anticancer Research
- Similar structures have been synthesized and evaluated for their anticancer properties, particularly against leukemia. For instance, certain ethanone derivatives have shown promising antileukemic activity, highlighting the potential of such compounds in cancer research (K. Vinaya et al., 2012).
Electrochemical Applications
- The compound's related structures are also significant in electrochemical syntheses. For example, arylthiobenzazoles have been synthesized through the electrochemical oxidation of related compounds, indicating the electrochemical relevance of such molecules (A. Amani, D. Nematollahi, 2012).
Spectroscopic and Structural Characterization
- Such compounds have been characterized using various spectroscopic techniques, including IR, NMR, and MS studies. These methods are crucial in confirming the chemical structures and investigating their properties (Emel Ermiş, Kaan Durmuş, 2020).
Metabolic Studies
- The compound and its derivatives have been studied for their metabolic profiles, especially in relation to drugs like iloperidone. Techniques like LC/NMR and LC/MS have been utilized to identify metabolites in biological systems (A. Mutlib et al., 1995).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-1-[4-[(4-methyl-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S/c1-15-6-5-9-19-21(15)23-22(29-19)28-16-10-12-24(13-11-16)20(25)14-27-18-8-4-3-7-17(18)26-2/h3-9,16H,10-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYBVUCBBURNQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)OC3CCN(CC3)C(=O)COC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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